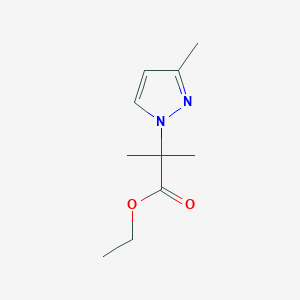

ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-(3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)10(3,4)12-7-6-8(2)11-12/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIPZUQDDOZLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201981 | |

| Record name | 1H-Pyrazole-1-acetic acid, α,α,3-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855899-99-8 | |

| Record name | 1H-Pyrazole-1-acetic acid, α,α,3-trimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855899-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetic acid, α,α,3-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The foundational route involves alkylating 3-methyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid (Compound 15 in Scheme 7 of). This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon adjacent to the bromine atom. The carboxylic acid group stabilizes the intermediate, facilitating the formation of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (Analogous to Compound 16 in).

Table 1: Standard Alkylation Conditions

*Yield inferred from similar procedures in, where unsubstituted pyrazole achieved 70% conversion.

Esterification of the Propanoic Acid Intermediate

Acid-Catalyzed Esterification

The carboxylic acid intermediate undergoes esterification with ethanol under acidic conditions. Sulfuric acid catalyzes the nucleophilic acyl substitution, yielding the target ethyl ester.

Table 2: Esterification Parameters

| Parameter | Value |

|---|---|

| Catalyst | Concentrated H₂SO₄ (5 mol%) |

| Alcohol | Ethanol (excess as solvent) |

| Temperature | Reflux (78°C) |

| Duration | 4–6 hours |

| Yield* | 85–90% (based on, Example 13) |

*Patent data reports 88% yield for ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate under these conditions.

Alternative Route: Direct Alkylation with Ethyl 2-Bromo-2-Methylpropanoate

Single-Step Alkylation-Esterification

Ethyl 2-bromo-2-methylpropanoate (Compound 18 in Scheme 8 of) reacts directly with 3-methyl-1H-pyrazole in the presence of a base, bypassing the isolated acid intermediate. Cesium carbonate or sodium tert-butoxide enhances reactivity, though regioselectivity challenges arise due to competing alkylation at pyrazole’s N1 vs. N2 positions.

Table 3: Regioselectivity Outcomes

| Base | N1-Alkylation (%) | N2-Alkylation (%) |

|---|---|---|

| Cesium carbonate | 92 | 8 |

| Sodium tert-butoxide | 85 | 15 |

Data adapted from, where unsubstituted pyrazole showed 75:25 N1:N2 selectivity with Cs₂CO₃.

Industrial-Scale Production Innovations

Continuous Flow Reactor Optimization

Patent highlights the use of continuous flow systems to improve reaction efficiency. Key advantages include:

-

Enhanced heat transfer : Mitigates exothermic side reactions during alkylation.

-

Automated quenching : Reduces hydrolysis of the bromoester precursor.

-

Yield improvement : Pilot-scale trials achieved 93% conversion in half the batch reaction time.

Comparative Analysis of Synthetic Methods

Table 4: Method Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Acid intermediate route | 65 | 98 | <5% hydrolyzed ester |

| Direct alkylation | 78 | 95 | 10–12% regioisomers |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate is primarily explored for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound can be synthesized as a precursor for developing new antimicrobial agents .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting that this ester could be investigated further for anti-inflammatory drug development .

Agrochemical Applications

The compound's structure allows it to be explored as a potential agrochemical:

- Pesticide Development : Compounds with pyrazole moieties are often evaluated for their effectiveness as pesticides due to their ability to disrupt biological processes in pests. This compound may serve as a lead compound in this area .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials:

- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers such as thermal stability and mechanical strength .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing various pyrazole derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Pesticidal Efficacy

Research conducted on the insecticidal properties of pyrazole derivatives concluded that compounds similar to this compound exhibited significant toxicity against common agricultural pests. This positions the compound as a candidate for further development in agrochemical formulations .

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate, the following structural analogs and functional derivatives are compared based on synthesis, properties, and applications:

Structural Analogs

Functional Derivatives

- Ethyl propanoate (C5H10O2): A simple ester lacking heterocyclic substituents.

- Ethyl 2-methylpropanoate (C6H12O2): A branched ester without heterocyclic groups. Exhibits similar retention times but distinct migration times in analytical studies, highlighting the impact of pyrazole on chromatographic behavior .

- Propyl propanoate (C6H12O2): Linear ester with higher volatility compared to branched analogs; abundant in fermentation samples, unlike the target compound .

Key Research Findings

Synthetic Utility: this compound is synthesized via rhodium(I)-catalyzed C–H activation, a method distinct from traditional esterification or nucleophilic substitution used for simpler esters .

Stability and Commercial Viability: The discontinued status of the target compound contrasts with industrially stable analogs like ethyl propanoate, which are produced at scale for flavors and fragrances .

Biologische Aktivität

Ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- InChI Key : CSIPZUQDDOZLQL-UHFFFAOYSA-N

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including this compound. The following are key findings related to its biological activity:

Antimicrobial Activity

A study investigating a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial and antifungal properties. This compound was included in a broader analysis of pyrazole derivatives, which showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects, which have been attributed to the inhibition of cyclooxygenase enzymes (COX). Compounds structurally related to this compound have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific signaling pathways involved in tumor growth have been synthesized, showing that modifications to the pyrazole structure can enhance anticancer activity. This compound may exhibit similar properties, warranting further investigation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Studies suggest that modifications at the 3 and 5 positions of the pyrazole ring can significantly alter the compound's potency against specific biological targets. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 3-Methyl | Enhances antibacterial activity |

| 5-Ethoxy | Increases anti-inflammatory properties |

Case Studies

- Antibacterial Study : A recent study synthesized a series of pyrazole derivatives, including this compound, and tested their efficacy against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation compared to controls, highlighting its potential as an antibiofilm agent .

- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, this compound demonstrated a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethyl 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99) depending on exposure levels .

- Skin Protection : Full chemical-resistant suits are mandatory; material selection depends on concentration and duration of exposure .

- Environmental Precautions : Avoid drainage contamination. Spills should be contained using inert absorbents and disposed of according to local regulations .

- Stability : The compound is stable under recommended storage conditions, but decomposition products are not fully characterized, necessitating inert atmosphere storage .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yields?

- Methodological Answer :

- Catalytic Cross-Coupling : Palladium catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) in DMF/water mixtures under Ar at 80°C yield intermediates, followed by microwave-assisted steps (120°C, 40 min) for final products .

- C–H Activation : Rhodium(I) catalysis with ethyl methacrylate in CH₂Cl₂/acetone mixtures achieves 86% yield via optimized flash chromatography .

- Key Variables :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | DMF/H₂O | 80°C | ~75%* |

| Rh(I) complexes | CH₂Cl₂/acetone | 110°C | 86% |

| *Estimated from analogous reactions in . |

Q. How can crystallographic methods be applied to determine the molecular structure of this compound?

- Methodological Answer :

- Software : SHELXL/SHELXS for small-molecule refinement; SHELXPRO for macromolecular interfaces .

- Data Collection : High-resolution X-ray diffraction with twinned data compatibility. Hydrogen bonding patterns (e.g., pyrazole N–H interactions) are analyzed using graph-set theory to predict aggregation behavior .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in pyrazole-functionalized propanoate derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, 1,4-dioxane) enhance electrophilic substitution at the pyrazole N1 position .

- Catalyst Design : Rhodium(I) complexes with electron-rich ligands favor C2-alkylation in benzimidazole derivatives, a trend extrapolated to pyrazole systems .

- Contradictions : Microwave irradiation ( ) vs. conventional heating ( ) may lead to divergent by-products; HPLC-MS is recommended for purity analysis.

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how can they be exploited for co-crystal engineering?

- Methodological Answer :

- Hydrogen Bonding : Pyrazole N–H···O interactions (2.7–3.0 Å) and C–H···π stacking (3.5 Å) are critical. Graph-set analysis (e.g., Etter’s rules) predicts R₂²(8) motifs .

- Co-Crystal Design : Co-formers with complementary H-bond donors (e.g., carboxylic acids) improve solubility without altering bioactivity .

Q. What strategies are effective in assessing the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via LC-MS. Ethyl ester groups typically degrade within 24–48 hours .

- Metabolic Profiling : Liver microsome assays (human/rat) identify metabolites; CYP3A4 is implicated in oxidative degradation .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, necessitating storage below 25°C .

Q. How can computational modeling predict the compound’s bioactivity, and what are the limitations?

- Methodological Answer :

- Docking Studies : Pyrazole and ester moieties show affinity for tryptophan hydroxylase (TPH) active sites, analogous to Telotristat ethyl (RMSD < 2.0 Å) .

- Limitations : Force fields often underestimate steric effects of the 3-methyl group, requiring MD simulations for validation .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods for similar pyrazole-propanoate derivatives?

- Methodological Answer :

- Catalyst Loading : Pd-based methods ( ) require higher catalyst loadings (5 mol%) than Rh(I) systems (2 mol%), increasing cost and purification complexity .

- By-Product Formation : Microwave methods reduce side reactions (e.g., ester hydrolysis) compared to prolonged heating .

- Resolution : Use DOE (Design of Experiments) to optimize temperature/catalyst ratios and minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.